Elzasonan hydrochloride, also known as CP-448,187, is a selective antagonist of the 5-hydroxytryptamine 1B and 5-hydroxytryptamine 1D receptors. Developed by Pfizer, it was initially investigated for its potential in treating depression but was ultimately discontinued due to insufficient efficacy. The compound works by blocking specific autoreceptors, which enhances serotonergic signaling in brain regions associated with mood regulation.
Elzasonan hydrochloride was synthesized and studied primarily by Pfizer in the early 2000s. Its development was part of a broader effort to explore new antidepressant therapies targeting serotonin receptors.
Elzasonan is classified as a psychoactive pharmaceutical agent, specifically a serotonin receptor antagonist. It falls under the category of potential antidepressants due to its mechanism of action on serotonin pathways.
The synthesis of elzasonan hydrochloride involves several chemical reactions that yield the final product through the formation of key intermediates. While specific proprietary methods may not be publicly disclosed, general synthetic strategies for similar compounds often include:
The molecular formula of elzasonan hydrochloride is with a molar mass of 448.41 g/mol. The structure features a complex arrangement that includes multiple rings and functional groups, contributing to its receptor binding properties.
Elzasonan undergoes various chemical reactions during its metabolism and interaction with biological systems. Key reactions include:
The pharmacokinetics of elzasonan reveal an average half-life () of approximately 31.5 hours, indicating prolonged action within the body .
Elzasonan functions by selectively antagonizing the 5-hydroxytryptamine 1B and 5-hydroxytryptamine 1D receptors. This blockade leads to enhanced serotonergic neurotransmission by preventing negative feedback on serotonin release from presynaptic neurons.
The enhanced signaling is thought to improve mood regulation through increased serotonergic activity in critical brain regions such as the hippocampus and prefrontal cortex, which are involved in emotional processing.
Elzasonan hydrochloride exhibits properties typical of small organic molecules:
Relevant data regarding melting point, boiling point, or specific heat capacity were not provided in the search results but are essential for comprehensive characterization.
Elzasonan was primarily explored for its potential use in treating depression through modulation of serotonin pathways. Although it did not progress to market approval due to efficacy concerns, its study contributes valuable insights into receptor pharmacology and antidepressant development strategies.
Elzasonan hydrochloride (CAS 220322-05-4) is a pharmaceutical compound with the systematic name (2Z)-4-(3,4-dichlorophenyl)-2-[2-(4-methylpiperazin-1-yl)benzylidene]thiomorpholin-3-one hydrochloride. Its molecular formula is C₂₂H₂₄Cl₃N₃OS, yielding a molecular weight of 484.87 g/mol [2] [5] [6]. The structure features:
A 4-methylpiperazine substituent on the benzylidene ring [1] [6]
Physicochemical Characteristics: The compound typically presents as a solid at room temperature with limited aqueous solubility. It demonstrates greater solubility in organic solvents like DMSO and ethanol, necessitating specific formulations for experimental use (e.g., suspensions in 0.5% carboxymethylcellulose or solutions in DMSO:PEG300 mixtures) [5] [6]. Spectroscopic characterization includes LC-MS/MS identification (m/z 448 → 316 transition for the free base) and NMR confirmation [3].
Table 1: Key Physicochemical Properties of Elzasonan Hydrochloride
Property | Value/Description |
---|---|
Molecular Formula | C₂₂H₂₄Cl₃N₃OS |
Molecular Weight | 484.87 g/mol |
Elemental Composition | C 54.50%; H 4.99%; Cl 21.93%; N 8.67%; O 3.30%; S 6.61% |
Appearance | Solid |
Solubility (Water) | Low |
Solubility (DMSO) | High |
Storage Stability | -20°C (long-term); ambient temperature (shipping) |
The synthesis of elzasonan hydrochloride involves a convergent strategy:
These modifications influence receptor binding and clearance, though none retain significant pharmacological activity at 5-HT₁B/₁D receptors [3].
Elzasonan hydrochloride's stability is influenced by chemical and metabolic factors:
Indole Pathway: The benzylidene-linked carbon undergoes cyclization to form M6, which further oxidizes to a reactive iminium ion. This metabolite covalently binds to human liver microsomal proteins in NADPH-dependent reactions, mitigated by nucleophiles like cyanide or glutathione [3].
Forced Degradation: While direct studies on elzasonan are limited in the search results, analogous forced degradation models (e.g., oxidative stress with H₂O₂, metal ions, or hypochlorite) demonstrate that:
Table 2: Key Degradation Pathways and Conditions
Pathway | Conditions | Key Products/Effects |
---|---|---|
Oxidative Metabolism | CYP3A4/CYP1A2 enzymes | 5-Hydroxy, N-oxide, N-desmethyl metabolites |
Cyclization | Human-specific metabolism | Indole metabolite (M6); Iminium ion adducts |
Chemical Oxidation | H₂O₂, Fe²⁺, NaOCl (extrapolated) | Chain scission, aggregation |
Photolysis | UV exposure (extrapolated) | Dehalogenation, radical formation |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1